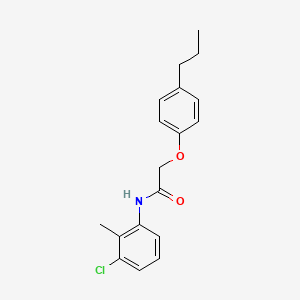

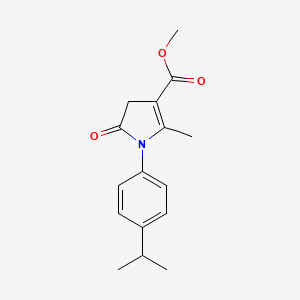

![molecular formula C15H12N4O B5538055 2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5538055.png)

2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone, also known as PMQ, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has a unique chemical structure that makes it a promising candidate for drug development, particularly in the field of cancer research. In

科学的研究の応用

Synthesis and Biological Activity

2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone derivatives have been explored for their varied biological activities through different synthetic routes. Notably, the synthesis of some biologically active 4(3H)-quinazolinones derived from 2,3-pyridine dicarboxylic anhydride showcased antimicrobial activities of selected compounds after being synthesized via two distinct routes involving anthranilic acid or methyl anthranilate. These compounds, upon treatment with various reagents, led to the creation of urea, thiourea, thiazole, and pyrimidine derivatives, alongside some bisquinazolines, underscoring their potential for antimicrobial applications (Ammar et al., 2011).

Pharmacological Profiles

The pharmacological exploration of quinazolinone derivatives has included the synthesis and evaluation of nonimidazole H3 receptor inverse agonists. A specific derivative was highlighted for its potent H3 inverse agonist activity, excellent selectivity, satisfactory pharmacokinetic profiles, and brain penetrability in laboratory animals, demonstrating its potential as an efficacious drug. This research exemplifies the therapeutic possibilities of quinazolinone derivatives in modulating histamine receptors (Nagase et al., 2008).

Anticancer and Antimalarial Potential

The synthesis of new furothiazolo pyrimido quinazolinones from visnagenone or khellinone and their antimicrobial activity evaluation revealed that certain compounds exhibited significant growth inhibition of bacteria and fungi. This discovery aligns with the ongoing search for novel antimicrobial and potentially anticancer agents within the quinazolinone class (Abu‐Hashem, 2018). Furthermore, the synthesis of novel 4(3H)-quinazolinone derivatives as potential anti-malarial agents through the reaction with different substituted aromatic aldehydes demonstrated activity against the Plasmodium berghei, indicating the antimalarial capacity of this chemical class (Bule et al., 2015).

Anticonvulsant Activity

Research into 2-substituted 3-aryl-4(3H)-quinazolinones related to methaqualone unveiled compounds with promising anticonvulsant activity. This study identified derivatives that showed good protection against seizures with relatively low neurotoxicity, highlighting the potential of quinazolinone derivatives in anticonvulsant therapy (Wolfe et al., 1990).

作用機序

While the specific mechanism of action for “2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone” is not mentioned in the retrieved papers, quinazolinones are known to be “privileged” pharmacophores for anticancer and antimicrobial activities . Some 3-amino-2-methyl-quinazolin-4(3H)-ones were found to be photo-active towards plasmid DNA under UVB and UVA irradiation .

将来の方向性

The future directions for research on “2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Since quinazolinones are known to be “privileged” pharmacophores for anticancer and antimicrobial activities, these compounds could be further investigated for potential drug development .

特性

IUPAC Name |

2-methyl-3-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O/c1-11-18-14-7-3-2-6-13(14)15(20)19(11)17-10-12-5-4-8-16-9-12/h2-10H,1H3/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFKLMJOLFIEFP-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5537972.png)

![4-(5-methyl-2-pyridinyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol](/img/structure/B5537982.png)

![5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5537989.png)

![3-[(3-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537993.png)

![(3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5538020.png)

![1-(3-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5538023.png)

![4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5538062.png)

![N-[4-(dimethylamino)-1-naphthyl]isonicotinamide](/img/structure/B5538080.png)